molecular formula C6H6F2N2O B15090620 5-(Difluoromethyl)-2-methoxy-pyrimidine

5-(Difluoromethyl)-2-methoxy-pyrimidine

Cat. No.: B15090620
M. Wt: 160.12 g/mol
InChI Key: SZGSZUBQBOFFFJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methoxy-pyrimidine is a heterocyclic organic compound that contains both fluorine and methoxy functional groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methoxy-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include the use of catalysts, solvents, and specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

5-(Difluoromethyl)-2-methoxy-pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methoxy-pyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoromethyl and methoxy groups can enhance its biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

5-(difluoromethyl)-2-methoxypyrimidine

InChI

InChI=1S/C6H6F2N2O/c1-11-6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3

InChI Key

SZGSZUBQBOFFFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C(F)F

Origin of Product

United States

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